molecular formula C18H36O B15353711 Octadec-13-en-1-ol

Octadec-13-en-1-ol

Cat. No.: B15353711
M. Wt: 268.5 g/mol
InChI Key: XHJRPRSNHKNGLW-UHFFFAOYSA-N
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Description

Octadec-13-en-1-ol (IUPAC name: (Z)-octadec-13-en-1-ol) is a monounsaturated primary alcohol with the molecular formula C₁₈H₃₆O and a molecular weight of 268.48 g/mol. Its structure features a hydroxyl group at the terminal carbon (C1) and a cis (Z)-configured double bond at the C13–C14 position . This compound is a minor constituent in biological systems, notably identified in the labial gland (LG) secretions of Bombus bohemicus males, where it constitutes part of a complex pheromone blend alongside aldehydes and other alcohols . Its synthesis and characterization have been validated via NMR spectroscopy, with distinct signals at δ 5.34–5.40 ppm (olefinic protons) and δ 3.65 ppm (terminal -CH₂OH) .

Properties

Molecular Formula

C18H36O

Molecular Weight

268.5 g/mol

IUPAC Name

octadec-13-en-1-ol

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3

InChI Key

XHJRPRSNHKNGLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCCCO

Origin of Product

United States

Scientific Research Applications

Octadec-13-en-1-ol has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its role in lipid metabolism and its effects on cell membranes.

  • Medicine: Investigated for potential therapeutic uses, such as in the treatment of skin conditions and as an anti-inflammatory agent.

  • Industry: Utilized in the production of cosmetics, pharmaceuticals, and lubricants due to its emollient and moisturizing properties.

Mechanism of Action

The mechanism by which octadec-13-en-1-ol exerts its effects involves its interaction with cell membranes and lipid metabolism pathways. It integrates into cell membranes, altering their fluidity and permeability, which can influence cellular processes. The hydroxyl group can form hydrogen bonds with other molecules, contributing to its emollient properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexadec-11-en-1-ol

  • Molecular Formula : C₁₆H₃₂O
  • Molecular Weight : 240.43 g/mol
  • Structure : Terminal hydroxyl group with a Z-configured double bond at C11–C12.
  • Key Differences: Shorter carbon chain (C16 vs. C18), increasing volatility. Dominant component (65%) in B. bohemicus secretions, contrasting with the minor role of Octadec-13-en-1-ol (3% total abundance) . Higher ecological relevance in pheromone signaling due to its abundance.

Octadecan-1-ol (Stearyl Alcohol)

  • Molecular Formula : C₁₈H₃₈O
  • Molecular Weight : 270.50 g/mol
  • Structure : Fully saturated C18 chain with a terminal -OH group.
  • Key Differences :
    • Absence of double bonds increases melting point (59°C vs. ~25°C for this compound) and reduces reactivity .
    • Used as a reference standard in gas chromatography (GC) due to its stability, unlike the unsaturated this compound, which requires derivatization for analysis .

E,E-2,13-Octadecadien-1-ol

  • Molecular Formula : C₁₈H₃₄O
  • Molecular Weight : 266.46 g/mol
  • Structure : Two conjugated double bonds at C2–C3 and C13–C14.
  • Key Differences: Conjugated diene system enhances UV activity (λmax ~230 nm) and susceptibility to oxidation compared to monoene alcohols . Studied in moth pheromone systems (e.g., Synanthedon scitula), where stereochemistry critically impacts bioactivity .

10-Undecen-1-ol

  • Molecular Formula : C₁₁H₂₂O
  • Molecular Weight : 170.30 g/mol
  • Structure : Terminal -OH group with a double bond at C10–C11.
  • Key Differences :
    • Shorter chain length (C11) increases volatility and limits use in long-chain pheromone systems .
    • Lacks the ecological specificity observed in C18 alcohols, which are tailored for larger insect species .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Position(s) Functional Group Key Applications/Occurrence
This compound C₁₈H₃₆O 268.48 C13–C14 (Z) Primary alcohol Minor pheromone component in B. bohemicus
Hexadec-11-en-1-ol C₁₆H₃₂O 240.43 C11–C12 (Z) Primary alcohol Dominant pheromone in B. bohemicus
Octadecan-1-ol C₁₈H₃₈O 270.50 None Primary alcohol GC reference standard
E,E-2,13-Octadecadien-1-ol C₁₈H₃₄O 266.46 C2–C3 (E), C13–C14 (E) Primary alcohol Moth pheromone systems
10-Undecen-1-ol C₁₁H₂₂O 170.30 C10–C11 Primary alcohol Synthetic intermediate

Structural and Functional Insights

  • Chain Length : Longer chains (C18) enhance lipid solubility and persistence in environmental signaling, whereas shorter chains (C11–C16) increase volatility for rapid dispersal .
  • Double Bond Position : The C13 double bond in this compound may reduce enzymatic degradation compared to mid-chain unsaturation (e.g., C11 in Hexadec-11-en-1-ol), enhancing its niche role .
  • Functional Groups : Acetate derivatives (e.g., Z13-18:OAc) exhibit higher volatility than alcohols, as seen in pheromone blends where aldehydes/alcohols act as stabilizers .

Research Implications

This compound’s minor ecological role contrasts with its structural analogs, highlighting evolutionary adaptations in pheromone specificity. Further studies on its oxidation to aldehydes (e.g., octadec-13-enal) could elucidate biosynthetic pathways in hymenopteran species . Comparative GC-MS data for unsaturated alcohols remain critical for ecological and industrial applications, such as pest control .

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